molecular formula C8H19NO B13530059 5-Isopropoxypentan-2-amine

5-Isopropoxypentan-2-amine

Cat. No.: B13530059
M. Wt: 145.24 g/mol
InChI Key: NZPBZHXWRKGNGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Isopropoxypentan-2-amine is an organic compound characterized by the presence of an amine group attached to a pentane chain with an isopropoxy substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Isopropoxypentan-2-amine typically involves the nucleophilic substitution reaction of a suitable haloalkane with an amine. One common method is the reaction of 5-bromopentan-2-amine with isopropyl alcohol under basic conditions to form the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution process.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions: 5-Isopropoxypentan-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert the compound into primary or secondary amines.

    Substitution: Nucleophilic substitution reactions can introduce different substituents onto the pentane chain.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products Formed:

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted amines depending on the reagents used.

Scientific Research Applications

5-Isopropoxypentan-2-amine has a wide range of applications in scientific research:

    Chemistry: It serves as a building block in organic synthesis, enabling the construction of complex molecules.

    Biology: The compound is used in the study of enzyme mechanisms and protein interactions.

    Industry: The compound is utilized in the production of specialty chemicals and materials, including polymers and catalysts.

Mechanism of Action

The mechanism of action of 5-Isopropoxypentan-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a ligand, binding to active sites and modulating the activity of the target molecules. This interaction can lead to changes in biochemical pathways and physiological responses, making it a valuable tool in research and therapeutic applications.

Comparison with Similar Compounds

    5-Methoxypentan-2-amine: Similar structure with a methoxy group instead of an isopropoxy group.

    5-Ethoxypentan-2-amine: Contains an ethoxy group in place of the isopropoxy group.

    5-Butoxypentan-2-amine: Features a butoxy group instead of an isopropoxy group.

Uniqueness: 5-Isopropoxypentan-2-amine is unique due to the presence of the isopropoxy group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with other molecules, making it a valuable compound for specific applications in research and industry.

Properties

Molecular Formula

C8H19NO

Molecular Weight

145.24 g/mol

IUPAC Name

5-propan-2-yloxypentan-2-amine

InChI

InChI=1S/C8H19NO/c1-7(2)10-6-4-5-8(3)9/h7-8H,4-6,9H2,1-3H3

InChI Key

NZPBZHXWRKGNGY-UHFFFAOYSA-N

Canonical SMILES

CC(C)OCCCC(C)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.